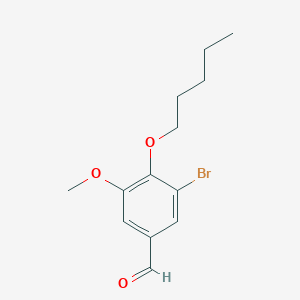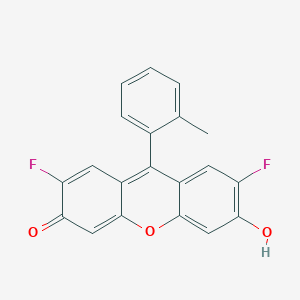
Pennsylvania Green
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pennsylvania Green is a versatile fluorophore, known for its bright fluorescence and stability. It is a hybrid of Oregon Green and Tokyo Green, designed to be more hydrophobic and less pH-sensitive than fluorescein . This compound is widely used in biological experiments for observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions .
作用机制
Target of Action
Pennsylvania Green is a multifunctional dye . It is primarily used in biological experiments as a tool to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Result of Action
The result of this compound’s action is the generation of fluorescence that allows researchers to visualize various cellular structures and processes . This can lead to a better understanding of these structures and processes, which can in turn contribute to advancements in fields such as cell biology, biochemistry, and medicine.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the specific conditions of the biological experiment being conducted. This compound is described as being more hydrophobic, photostable, and less ph-sensitive compared to other dyes, suggesting that it may be relatively resilient to changes in its environment .
准备方法
The synthesis of Pennsylvania Green involves several steps. One efficient method starts with bis-(2,4,5-trifluorophenyl)methanone, which undergoes iterative nucleophilic aromatic substitution by hydroxide . This process yields the key intermediate, 2,7-difluoro-3,6-dihydroxyxanthen-9-one. This intermediate is then used to prepare 4-carboxy-Pennsylvania Green methyl ester in a 28% overall yield without requiring chromatography . Industrial production methods focus on scalability and cost-effectiveness, ensuring the compound is available for various applications.
化学反应分析
Pennsylvania Green undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can modify the functional groups attached to the fluorophore, impacting its solubility and cell permeability.
Common reagents used in these reactions include hydroxide for nucleophilic substitution and various oxidizing or reducing agents depending on the desired modification. The major products formed from these reactions are typically derivatives of this compound with altered fluorescence or solubility properties.
科学研究应用
Pennsylvania Green has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules.
Biology: Employed in cell imaging to observe cell structures, track biomolecules, and evaluate cell functions.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
相似化合物的比较
Pennsylvania Green is unique due to its hydrophobic nature and stability across a range of pH levels. Similar compounds include:
Oregon Green: Known for its bright fluorescence but less hydrophobic than this compound.
Tokyo Green: Another bright fluorophore but more pH-sensitive compared to this compound.
This compound’s unique properties make it a valuable tool in applications where stability and hydrophobicity are crucial.
属性
IUPAC Name |
2,7-difluoro-6-hydroxy-9-(2-methylphenyl)xanthen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O3/c1-10-4-2-3-5-11(10)20-12-6-14(21)16(23)8-18(12)25-19-9-17(24)15(22)7-13(19)20/h2-9,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHTNOAGHLUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
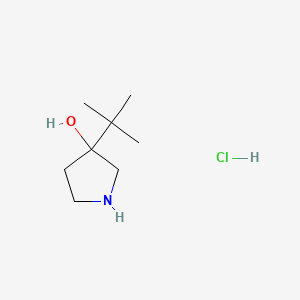
![[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2929072.png)
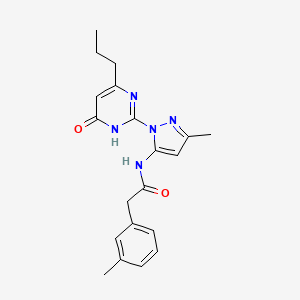
![1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2929079.png)
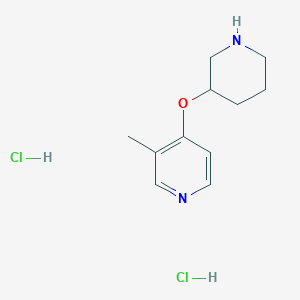
![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2929082.png)
![6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2929083.png)
![(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)

![1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2929086.png)
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)
![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)
![2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2929092.png)
